3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a furochromenone core
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is heated in a water bath at 75–80ºC for 1–1.5 hours to yield the desired product. Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Chemical Reactions Analysis
3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Scientific Research Applications
3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one: This compound has a propyl group instead of a methyl group, which may affect its chemical properties and biological activities.
3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one: Lacks the methyl and phenyl groups, which may result in different reactivity and applications.
3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta©furo(2,3-f)chromen-7(8H)-one: This compound has a cyclopenta ring, which introduces additional complexity and potential for unique biological activities.
Properties
Molecular Formula |
C24H15FO3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15FO3/c1-14-23-20(21(13-27-23)16-7-9-17(25)10-8-16)11-19-18(12-22(26)28-24(14)19)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
DHSXMXDXMAAUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)F)C(=CC(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.